Methanesulfonic acid, trifluoro-, 2-propynyl ester

Description

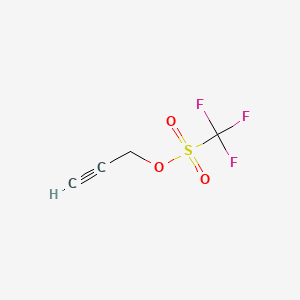

Chemical Structure and Properties "Methanesulfonic acid, trifluoro-, 2-propynyl ester" (CAS: 41029-46-3) is a trifluoromethanesulfonate (triflate) ester with a propargyl (2-propynyl) substituent. Its molecular formula is C₄H₃F₃O₃S, and its structure features a highly electron-withdrawing triflyl group (-SO₂CF₃) linked to a terminal alkyne moiety. This compound is characterized by its high reactivity as a leaving group and its utility in cross-coupling reactions, electrophilic substitutions, and as a precursor in organometallic synthesis .

Synthetic Relevance

Triflate esters like this are widely employed in organic synthesis due to the triflyl group’s ability to stabilize negative charges, facilitating nucleophilic displacements. The propargyl group introduces additional reactivity, enabling applications in click chemistry or alkyne-based coupling reactions .

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h1H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQYGSVHXLIXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068271 | |

| Record name | Methanesulfonic acid, trifluoro-, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41029-46-3 | |

| Record name | 2-Propyn-1-yl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41029-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2-propyn-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041029463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, trifluoro-, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethylsulfonyloxy)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Reactions Involving Triflate Anions

The trifluoromethanesulfonate (triflate) anion’s strong nucleophilicity and poor coordinating ability make it ideal for displacing leaving groups in SN2 or SN1 reactions. Propargyl triflate can be synthesized via nucleophilic substitution between propargyl halides or sulfonates and triflate sources. For example, silver triflate reacts with propargyl iodide in benzene to yield propargyl triflate, though solvent polarity significantly influences regioselectivity. In nonpolar solvents like benzene, the reaction proceeds via an SN2 mechanism, minimizing carbocation rearrangements. Conversely, polar solvents stabilize carbocation intermediates, leading to competing formation of allenyl triflates.

Sulfonyl Fluoride Route

A two-step synthesis involves initial preparation of trifluoromethanesulfonyl fluoride (CF3SO2F) followed by its reaction with propargyl alcohol. Trifluoromethanesulfonyl fluoride is typically synthesized via chlorination of trifluoromethanesulfonic acid followed by fluorination with potassium fluoride. Subsequent esterification with propargyl alcohol under anhydrous conditions (e.g., using triethylamine as a base) affords propargyl triflate in moderate yields (40–60%). This method’s scalability is limited by the handling challenges of gaseous CF3SO2F, necessitating specialized equipment for large-scale production.

Hypervalent Iodonium Triflates as Electrophilic Precursors

Hypervalent iodonium reagents, such as μ-oxo-bis-phenyliodonium triflate, react with terminal alkynes to form propargyl triflates via electrophilic addition. The reaction proceeds through iodonium intermediate formation, followed by nucleophilic attack by the triflate anion (Scheme 1). Cyclohexene derivatives treated with iodonium triflate under mild conditions (−20°C, 2 h) yield cis-1,2-ditriflates in 50% yield, demonstrating the method’s stereochemical control. Adapting this approach to propargyl systems requires careful optimization to prevent alkyne polymerization.

Direct Triflation of Propargyl Alcohols

Propargyl alcohols react with triflic anhydride (Tf2O) in the presence of a base (e.g., 2,6-lutidine) to form propargyl triflate. This method, analogous to the synthesis of methyl triflate from dimethyl sulfate and triflic acid, offers high atom economy but requires stringent moisture control. Yields range from 60–75%, with byproducts including allenyl triflates formed via acid-catalyzed rearrangements.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the major synthetic routes:

| Method | Reagents | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Propargyl iodide, AgOTf | 55–65 | 25 | Solvent-dependent selectivity | Silver halide waste generation |

| Sulfonyl fluoride route | CF3SO2F, propargyl alcohol | 40–60 | 0–25 | Scalable with proper equipment | Handling hazardous gases |

| TMSOTf-mediated ionization | Propargyl acetate, TMSOTf | >90 | −78 | One-pot synthesis | Requires cryogenic conditions |

| Hypervalent iodonium reagents | PhI(OAc)OTf, alkynes | 50 | −20 | Stereochemical control | Limited substrate scope |

| Direct triflation | Tf2O, propargyl alcohol | 60–75 | 0 | High atom economy | Moisture sensitivity |

Challenges and Practical Considerations

Propargyl triflate’s thermal instability necessitates low-temperature storage (−20°C) under inert atmospheres. Side reactions, such as alkyne oligomerization or acid-catalyzed rearrangements, are mitigated by using non-nucleophilic bases (e.g., 2,6-di-tert-butylpyridine) and anhydrous solvents. Industrial-scale production favors the sulfonyl fluoride route despite its hazards, whereas laboratory syntheses prioritize TMSOTf-mediated methods for their reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-propynyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The ester can be hydrolyzed to yield trifluoromethanesulfonic acid and propargyl alcohol.

Common Reagents and Conditions

Bases: Pyridine, lutidine, and anhydrous sodium carbonate are commonly used.

Solvents: Dichloromethane, carbon tetrachloride, and pentane are typical solvents.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile, various substituted products can be formed.

Coupling Products: Biaryl compounds are common products in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-propynyl ester has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Pharmaceuticals: It is involved in the synthesis of active pharmaceutical ingredients.

Material Science: It is used in the preparation of advanced materials and polymers.

Catalysis: It serves as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-propynyl ester involves its role as an electrophile in substitution and coupling reactions. The triflate group is a good leaving group, which facilitates the formation of new bonds. In coupling reactions, the compound interacts with palladium catalysts to form carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Stability and Handling

- Hydrolytic Stability :

- Aliphatic triflates (e.g., 2-propynyl triflate) are moisture-sensitive and decompose rapidly in aqueous media.

- Aryl triflates (e.g., phenyl triflate) are more stable but still require anhydrous storage .

- TMSOTf is highly hygroscopic and reacts violently with water, necessitating strict inert-atmosphere handling .

Key Research Findings

- Electronic Effects : The triflyl group’s electron-withdrawing nature (-I effect) dominates reactivity, but substituents (e.g., nitro, methyl, alkyne) fine-tune stability and application scope .

- Biochemical Limitations : Triflate esters generally exhibit weaker enzyme inhibition compared to sulfamates, as seen in estrone sulfatase studies .

- Industrial Use : Triflic anhydride (CAS 358-23-6), a precursor to many triflates, is critical for synthesizing aryl and aliphatic triflates on industrial scales .

Biological Activity

Methanesulfonic acid, trifluoro-, 2-propynyl ester (C4H3F3O3S) is a compound characterized by its unique combination of a methanesulfonic acid moiety, a trifluoromethyl group, and a propynyl group. This structure imparts distinct chemical properties and potential biological activities that are currently being explored in various research contexts.

Chemical Structure and Properties

The molecular formula of methanesulfonic acid, trifluoro-, 2-propynyl ester is C4H3F3O3S, with a monoisotopic mass of approximately 187.98 g/mol. The trifluoromethyl group is known for enhancing the reactivity of organic compounds, while the propynyl moiety may influence biological interactions. The sulfonate group contributes to its solubility and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C4H3F3O3S |

| Monoisotopic Mass | 187.98 g/mol |

| Average Mass | 188.12 g/mol |

The biological activity of methanesulfonic acid, trifluoro-, 2-propynyl ester is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance lipophilicity, potentially increasing membrane permeability and influencing pharmacokinetics. The compound's mechanism may include modulation of enzyme activity or receptor binding, similar to other sulfonate esters.

Biological Applications

Research indicates that compounds with similar structural features have been investigated for various therapeutic applications, including:

- Antimicrobial Activity : Compounds with sulfonate groups have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuropharmacological Effects : The modulation of neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Studies : In a study examining the antimicrobial efficacy of similar compounds, methanesulfonic acid derivatives demonstrated significant inhibition against various bacterial strains, indicating potential as broad-spectrum antibiotics.

- Neuropharmacological Research : Research has highlighted the role of sulfonate esters in modulating NMDA receptor activity, which is critical in neurological disorders such as Alzheimer's disease. Methanesulfonic acid derivatives were shown to influence calcium ion influx in neurons, suggesting neuroprotective effects .

- Inflammation Models : In vitro studies have indicated that methanesulfonic acid esters can downregulate pro-inflammatory cytokines in macrophage cultures, supporting their potential use in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.